molecular formula C24H26ClNO4 B4788903 9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B4788903
M. Wt: 427.9 g/mol
InChI Key: RFAHJINACXWYNE-UHFFFAOYSA-N
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Description

9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound with a unique structure that includes multiple methoxy and chloro substituents on an acridinone core

Preparation Methods

The synthesis of 9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the acridinone core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.

    Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

    Chlorination: Introduction of the chloro group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Final assembly: Coupling reactions to attach the 3-chloro-4-methoxyphenyl group to the acridinone core.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, or the acridinone core can be reduced to a dihydroacridine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological conditions due to its structural similarity to known bioactive acridines.

    Materials Science: Its unique structure could be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study biological processes involving acridine derivatives.

    Industrial Applications: Potential use in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with DNA or proteins, inhibiting or modulating their function. The molecular targets could include enzymes or receptors involved in neurological pathways, and the pathways involved might include inhibition of DNA replication or modulation of neurotransmitter activity.

Comparison with Similar Compounds

Similar compounds to 9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one include other acridine derivatives such as:

    Acridine Orange: A well-known dye used in biological staining.

    Amsacrine: An anticancer drug that intercalates into DNA.

    Proflavine: An antiseptic and disinfectant.

What sets this compound apart is its specific substitution pattern, which may confer unique properties in terms of reactivity and biological activity.

Properties

IUPAC Name

9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO4/c1-24(2)11-17-23(18(27)12-24)22(13-6-7-19(28-3)15(25)8-13)14-9-20(29-4)21(30-5)10-16(14)26-17/h6-10,22,26H,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAHJINACXWYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=CC(=C(C=C3N2)OC)OC)C4=CC(=C(C=C4)OC)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 2
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9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 3
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9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 5
9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 6
9-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

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